![molecular formula C8H12O3 B13079181 2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
2-[(4Z)-Oxepan-4-ylidene]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4Z)-Oxepan-4-ylidene]acetic acid is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-Oxepan-4-ylidene]acetic acid typically involves the formation of the oxepane ring followed by the introduction of the acetic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxepane ring. This is followed by the addition of an acetic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4Z)-Oxepan-4-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxepane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane carboxylic acids, while reduction may produce oxepane alcohols.
Applications De Recherche Scientifique
2-[(4Z)-Oxepan-4-ylidene]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(4Z)-Oxepan-4-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4Z)-Oxepan-4-ylidene]propanoic acid
- 2-[(4Z)-Oxepan-4-ylidene]butanoic acid
- 2-[(4Z)-Oxepan-4-ylidene]pentanoic acid
Uniqueness
2-[(4Z)-Oxepan-4-ylidene]acetic acid is unique due to its specific structure, which includes an oxepane ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(2Z)-2-(oxepan-4-ylidene)acetic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-7-2-1-4-11-5-3-7/h6H,1-5H2,(H,9,10)/b7-6- |
Clé InChI |
LEOKNPVVRCNAPS-SREVYHEPSA-N |
SMILES isomérique |
C1C/C(=C/C(=O)O)/CCOC1 |
SMILES canonique |
C1CC(=CC(=O)O)CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



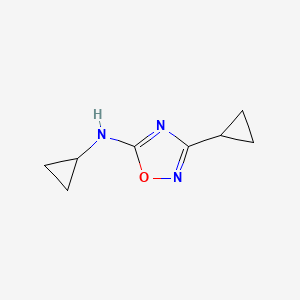
![(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13079112.png)
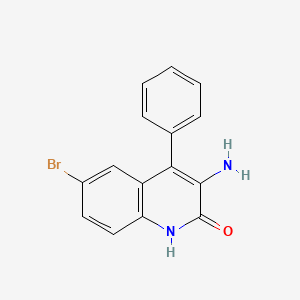

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
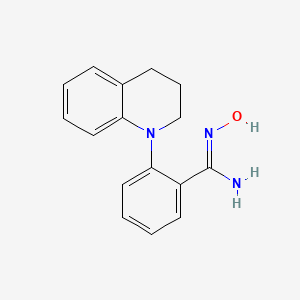
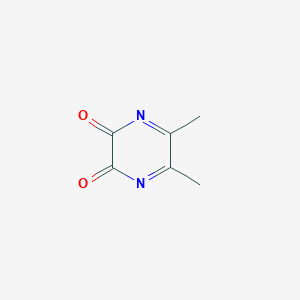
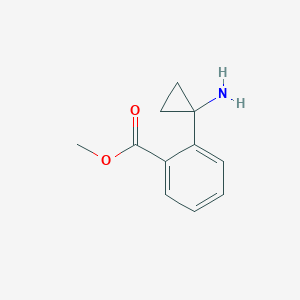
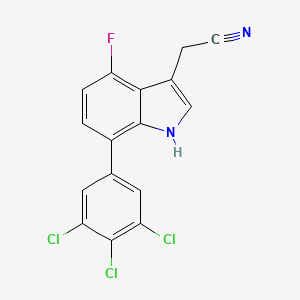
amine](/img/structure/B13079169.png)
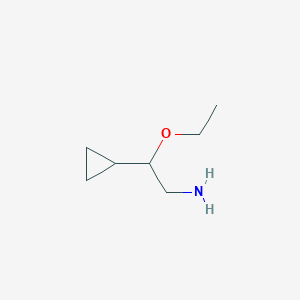
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)

